2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)-
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Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- typically involves the chlorination of furanone derivatives followed by the introduction of the dipropylamino group. One common method starts with the chlorination of 2(5H)-furanone to introduce the dichloro groups. This is followed by a nucleophilic substitution reaction where the dipropylamino group is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted furanones.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- involves its interaction with molecular targets such as enzymes and receptors. The dichloro and dipropylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties and used in dehydrogenation reactions.
Dichloroanilines: A group of compounds with similar dichloro substitution patterns, used in the production of dyes and herbicides.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- is unique due to its combination of dichloro and dipropylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
647832-09-5 |
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Molecular Formula |
C10H15Cl2NO2 |
Molecular Weight |
252.13 g/mol |
IUPAC Name |
3,4-dichloro-2-(dipropylamino)-2H-furan-5-one |
InChI |
InChI=1S/C10H15Cl2NO2/c1-3-5-13(6-4-2)9-7(11)8(12)10(14)15-9/h9H,3-6H2,1-2H3 |
InChI Key |
OMODVKHNYPRJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1C(=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
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